4(3H)-Quinazolinone, 6-nitro-3-(4-nitrophenyl)-2-(2-pyridinyl)-
Description
4(3H)-Quinazolinone derivatives are a class of nitrogen-containing heterocyclic compounds with a fused benzene and pyrimidine ring system. The compound 6-nitro-3-(4-nitrophenyl)-2-(2-pyridinyl)-4(3H)-quinazolinone features a 6-nitro substitution on the quinazolinone core, a 4-nitrophenyl group at position 3, and a 2-pyridinyl moiety at position 2 (Figure 1). This structural arrangement confers unique electronic and steric properties, influencing its reactivity and biological activity.
The compound has been investigated for anti-inflammatory and antimicrobial activities, as suggested by studies on structurally related quinazolinones . Its synthesis likely involves condensation of 2-aminobenzamide derivatives with substituted aldehydes or nitriles, followed by nitration and functionalization steps .
Properties
CAS No. |
58668-49-8 |
|---|---|
Molecular Formula |
C19H11N5O5 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
6-nitro-3-(4-nitrophenyl)-2-pyridin-2-ylquinazolin-4-one |
InChI |
InChI=1S/C19H11N5O5/c25-19-15-11-14(24(28)29)8-9-16(15)21-18(17-3-1-2-10-20-17)22(19)12-4-6-13(7-5-12)23(26)27/h1-11H |
InChI Key |
QGDYLJUCVNGPJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
4(3H)-Quinazolinone, 6-nitro-3-(4-nitrophenyl)-2-(2-pyridinyl)-, also known by its CAS number 58668-49-8, is a compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. Quinazolinones are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potential therapeutic applications.
The molecular formula of this compound is with a molar mass of 389.32 g/mol. It has a predicted density of 1.54 g/cm³ and a melting point ranging from 250 to 251 °C. The compound exhibits notable stability towards various chemical reactions, making it an attractive scaffold for drug development .
Biological Activities
The biological activities of quinazolinone derivatives are extensive and include:
- Antibacterial : Exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer : Demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC-3 (prostate cancer) .
- Anti-inflammatory : Compounds in this class have shown potential in reducing inflammation.
- Antifungal : Some derivatives have been effective against fungal infections.
- Antimalarial : Certain quinazolinone derivatives have been reported to possess antimalarial properties .
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various quinazolinone derivatives, it was found that specific compounds exhibited significant inhibition of cell proliferation in MCF-7 and HT-29 cell lines. For instance, compounds labeled as K5 and K6 showed the highest cytotoxicity against the PC-3 cell line, indicating their potential as anticancer agents .
Case Study 2: Antibacterial Properties
Research has demonstrated that quinazolinone derivatives possess antibacterial properties. A series of synthesized compounds were tested against Staphylococcus aureus and Bacillus subtilis, revealing promising results that support the development of new antibacterial therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the quinazolinone nucleus can significantly influence biological activity. For example, the introduction of different substituents on the phenyl ring or variations in the pyridine moiety can enhance potency against specific targets such as cancer cells or bacteria .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 2-pyridinyl group distinguishes it from 2-phenyl or 2-ferrocenyl derivatives, altering solubility and π-π interactions. Pyridinyl’s nitrogen atom may enhance hydrogen bonding compared to purely aromatic substituents .
- Synthetic Complexity: The target compound’s synthesis likely requires precise nitration steps, contrasting with simpler cyclocondensation routes for amino-substituted derivatives .
Key Observations :
- Anti-inflammatory Potential: The target compound’s 4-nitrophenyl group may mimic celecoxib-like interactions with COX-2 residues (e.g., Tyr 371), as seen in related quinazolinones . However, its activity is likely weaker than phenolic derivatives, which exhibit direct radical-scavenging capabilities .
- Electrochemical Properties : Unlike ferrocenyl derivatives, the target compound lacks redox-active metal centers, limiting its utility in electrochemically targeted therapies .
Physicochemical Property Comparisons
Table 3: Physicochemical Properties
Key Observations :
- Lipophilicity: The target compound’s LogP (2.1) is higher than amino-substituted derivatives (1.8), suggesting moderate membrane permeability but lower than ferrocenyl analogs (3.5) .
- Solubility: Nitro groups reduce aqueous solubility compared to amino or hydroxyl substituents, necessitating formulation adjustments for in vivo applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4(3H)-quinazolinone derivatives with nitro and pyridinyl substituents?
- Methodological Answer : A widely used method involves reacting methyl 2-acylaminobenzoate with amine hydrochlorides and phosphorus pentoxide (P₂O₅) in the presence of N,N-dimethylcyclohexylamine at 180°C. This yields 4(3H)-quinazolinones via cyclization, with substituents introduced through amine selection . For nitro groups, nitration post-synthesis or pre-functionalized nitroaryl precursors (e.g., 4-nitrophenylamine) are recommended. Pyridinyl substituents are typically introduced via 2-pyridinyl-containing starting materials, as seen in analogous syntheses of 3-(4-nitrophenyl)-2-(2-pyridinyl) derivatives .
Q. How can researchers characterize the electronic effects of nitro groups on the quinazolinone core?
- Methodological Answer : Computational methods (DFT calculations) combined with spectroscopic techniques (¹H/¹³C NMR, IR) are critical. Nitro groups are strong electron-withdrawing substituents; their impact on aromatic ring electron density can be assessed via Hammett σ constants or shifts in carbonyl IR stretches (e.g., 1680 cm⁻¹ for C=O in related derivatives) . Comparative analysis with non-nitrated analogs (e.g., 3-methyl or 8-methoxy derivatives) is advised to isolate electronic effects .
Q. What are the common challenges in achieving regioselectivity during nitration of 4(3H)-quinazolinones?
- Methodological Answer : Nitration at the 6-position (as in the target compound) often competes with 5- or 8-position substitution. Controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) favor 6-nitro formation, while higher temperatures may lead to byproducts. Monitoring via TLC and HPLC-MS is essential to confirm regioselectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions in the synthesis of 6-nitro-3-(4-nitrophenyl)-2-(2-pyridinyl) derivatives?
- Methodological Answer : Key parameters include:
- Catalyst selection : Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve yield and reduce reaction time in analogous nitro-substituted quinazolinones .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.
- Temperature gradients : Stepwise heating (e.g., 100°C → 180°C) minimizes decomposition of thermally sensitive nitro groups .
Q. What strategies resolve contradictions in reported biological activities of nitro-substituted quinazolinones?
- Methodological Answer : Discrepancies often arise from substituent positional effects (e.g., 6-nitro vs. 8-nitro) or assay variability. To address this:
- Structure-Activity Relationship (SAR) studies : Compare the target compound with positional isomers (e.g., 7-nitro derivatives in ).
- Standardized bioassays : Use consistent cell lines (e.g., HL-60 for leukemia differentiation, as in ) and control for nitroreductase activity, which may alter cytotoxicity profiles .
Q. How can computational modeling predict the reactivity of 4(3H)-quinazolinone derivatives in nucleophilic substitution reactions?
- Methodological Answer : DFT-based frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the 2-pyridinyl group directs electrophiles to the 3-position, while nitro groups deactivate the 6-position. MD simulations can further assess solvent effects on reaction pathways .
Key Considerations for Experimental Design
- Synthetic Reproducibility : Variations in amine hydrochloride purity (e.g., 4-nitrophenylamine hydrochloride) significantly impact yields; use ≥98% purity reagents .
- Biological Assay Pitfalls : Nitro groups may act as fluorescence quenchers in high-throughput screens; validate results with orthogonal assays (e.g., Western blotting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
